Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate is a heterocyclic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and an amino group attached to the fifth carbon. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amino ester in the presence of a catalyst to form the desired pyran ring structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .
Scientific Research Applications
Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Methyl 5-aminooxane-3-carboxylate
- 2H-Pyran-3-carboxylic acid, 5-aminotetrahydro-, methyl ester
Comparison: Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylate ester. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 5-aminooxane-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6H,2-4,8H2,1H3 |
InChI Key |
NEFUSOJJTKMAEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(COC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.